Product packaging for Myristoyl-coenzyme A(Cat. No.:CAS No. 3130-72-1)

Myristoyl-coenzyme A

Cat. No.: B1220652
CAS No.: 3130-72-1
M. Wt: 977.9 g/mol
InChI Key: DUAFKXOFBZQTQE-QSGBVPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Myristoyl-Coenzyme A as a Central Metabolic Intermediate and Acyl Donor

Myristoyl-CoA is a long-chain fatty acyl-CoA that is formed when the 14-carbon saturated fatty acid, myristic acid, formally condenses with coenzyme A. ebi.ac.uk This molecule holds a central position in cellular biochemistry, participating in both the synthesis and breakdown of lipids and serving as a crucial substrate for a specific type of post-translational modification known as myristoylation. ebi.ac.ukontosight.aiontosight.ai

As a metabolic intermediate, Myristoyl-CoA is involved in pathways such as fatty acid beta-oxidation, where it is converted from 3-oxopalmitoyl-CoA in a reaction essential for energy production. ontosight.ai It can also be desaturated to form myristoleoyl-CoA. ebi.ac.uk The cellular levels of Myristoyl-CoA are tightly regulated, as imbalances can impact various metabolic processes. ontosight.ai For instance, Myristoyl-CoA hydrolase breaks down Myristoyl-CoA into myristate and Coenzyme A, helping to control its concentration within the cell. ontosight.ai

Beyond its role in lipid metabolism, Myristoyl-CoA is the essential acyl donor for N-myristoylation, a process where the myristoyl group is attached to the N-terminal glycine (B1666218) of a target protein. researchgate.netnih.gov This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for the proper function and localization of a wide array of proteins involved in crucial cellular signaling pathways. researchgate.netnih.gov The binding affinity of NMT for Myristoyl-CoA is significantly high, ensuring the specificity of this modification. nih.gov

Overview of Acyl-Coenzyme A Metabolism and Protein Acylation

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, formed by the attachment of a fatty acid to coenzyme A. creative-proteomics.comcreative-proteomics.com They are involved in a multitude of biochemical reactions, including energy production through beta-oxidation and the synthesis of complex lipids. creative-proteomics.comnih.gov The metabolism of acyl-CoAs is compartmentalized within the cell, with distinct pools in the mitochondria and cytoplasm serving different functions. creative-proteomics.com

Protein acylation is a post-translational modification where an acyl group from an acyl-CoA donor is transferred to an amino acid residue of a protein. imrpress.comimrpress.com This modification can profoundly alter the protein's structure, function, stability, and subcellular localization. imrpress.comimrpress.comwikipedia.org Myristoylation, the attachment of a myristoyl group from Myristoyl-CoA, is a prominent example of protein acylation. imrpress.comwikipedia.org

The process of N-myristoylation is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from Myristoyl-CoA to the N-terminal glycine of a nascent or mature protein. wikipedia.orgfrontiersin.org This modification is generally considered irreversible and can occur either co-translationally, as a new protein is being synthesized, or post-translationally, often following a specific cleavage event that exposes an internal glycine residue. wikipedia.orgfrontiersin.org Myristoylation enhances the hydrophobicity of the modified protein, often leading to its association with cellular membranes and facilitating its participation in protein-protein interactions and signal transduction cascades. wikipedia.orgfrontiersin.org

Table 1: Key Molecules in Myristoyl-CoA Metabolism and Myristoylation

Molecule Function
This compound A 14-carbon fatty acyl-CoA that serves as the donor of the myristoyl group in N-myristoylation and is an intermediate in fatty acid metabolism. ebi.ac.ukontosight.airesearchgate.net
Myristic Acid A 14-carbon saturated fatty acid that is a precursor to Myristoyl-CoA. ontosight.ainews-medical.net
Coenzyme A (CoA) A crucial cofactor that binds to acyl groups to form acyl-CoAs. imrpress.comimrpress.com
N-myristoyltransferase (NMT) The enzyme that catalyzes the transfer of the myristoyl group from Myristoyl-CoA to the N-terminal glycine of target proteins. researchgate.netwikipedia.org
Myristoylated Proteins Proteins that have undergone the addition of a myristoyl group, which often influences their localization and function. wikipedia.orgnews-medical.net

Table 2: Comparison of Co-translational and Post-translational Myristoylation

Feature Co-translational Myristoylation Post-translational Myristoylation
Timing Occurs during protein synthesis on the ribosome. wikipedia.org Occurs after the protein has been fully synthesized. wikipedia.org
Mechanism The N-terminal methionine is cleaved, exposing a glycine residue for myristoylation. frontiersin.org An internal glycine residue is exposed, often by caspase cleavage during apoptosis. frontiersin.org
Examples of Proteins Src family kinases, G alpha subunits. wikipedia.org Bid, PAK2. nih.govnews-medical.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H62N7O17P3S B1220652 Myristoyl-coenzyme A CAS No. 3130-72-1

Properties

CAS No.

3130-72-1

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-N

SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Other CAS No.

3130-72-1

physical_description

Solid

Synonyms

coenzyme A, tetradecanoyl-
myristoyl-CoA
myristoyl-coenzyme A
S-tetradecanoyl-coenzyme A
tetradecanoyl-CoA

Origin of Product

United States

Enzymatic Pathways of Myristoyl Coenzyme a Metabolism

Biosynthesis of Myristoyl-Coenzyme A

The formation of Myristoyl-CoA is a critical step that prepares myristic acid for subsequent metabolic reactions. This process is an energy-dependent activation, typically catalyzed by enzymes known as acyl-CoA synthetases or acyl-CoA ligases.

This compound Synthetase Activity

Myristoyl-CoA synthetase activity refers to the enzymatic function responsible for the synthesis of Myristoyl-CoA from myristic acid and Coenzyme A (CoA). This activity is often associated with the enzyme myristoyl-CoA synthetase, which catalyzes the activation of fatty acids. For instance, Saccharomyces cerevisiae possesses acyl-CoA synthetase genes like FAA1 and FAA2, which exhibit significant activity towards myristic acid, contributing to intracellular Myristoyl-CoA pools ontosight.aiymdb.canih.govnih.gov. Human myristoyl-CoA synthetase has also been identified and characterized, showing specific substrate preferences nih.gov.

This compound Ligase Activity

ATP + Myristic acid + CoA → AMP + Diphosphate + Myristoyl-CoA

This ligase activity is essential for preparing myristic acid for its subsequent metabolic roles, such as incorporation into lipids or its use in protein myristoylation ontosight.aiebi.ac.uk.

Enzymatic Activation of Myristic Acid via ATP-Dependent Mechanisms

The activation of myristic acid to Myristoyl-CoA is an ATP-dependent process uniprot.orgnih.govwikipedia.org. This mechanism involves the formation of a high-energy thioester bond between the carboxyl group of myristic acid and the thiol group of Coenzyme A. The reaction requires the energy derived from the hydrolysis of ATP to AMP and pyrophosphate wikipedia.orgmodelseed.org. This activation step is a prerequisite for Myristoyl-CoA to participate in pathways like β-oxidation or N-terminal myristoylation of proteins wikipedia.org.

Catabolism and Turnover of this compound

Once formed, Myristoyl-CoA can be directed towards various catabolic pathways or undergo turnover processes, particularly in the context of protein modification.

Beta-Oxidation of this compound to Shorter Chain Acyl-CoAs

Myristoyl-CoA, a 14-carbon fatty acyl-CoA, serves as a substrate for the mitochondrial β-oxidation pathway. This catabolic process systematically shortens fatty acid chains by two carbons at a time, yielding acetyl-CoA, which can then enter the citric acid cycle for energy production ontosight.ailibretexts.org. The β-oxidation of Myristoyl-CoA proceeds through a series of four enzymatic steps:

Dehydrogenation : Myristoyl-CoA is converted to trans-Δ2-tetradecenoyl-CoA by an acyl-CoA dehydrogenase (e.g., Long-Chain Acyl-CoA Dehydrogenase - LCAD) ontosight.aireactome.org. This step involves the removal of hydrogen atoms and the formation of a double bond, typically using FAD as a cofactor libretexts.org.

Hydration : trans-Δ2-tetradecenoyl-CoA is hydrated to form (S)-3-hydroxytetradecanoyl-CoA by enoyl-CoA hydratase ontosight.aireactome.org.

Oxidation : (S)-3-hydroxytetradecanoyl-CoA is oxidized to 3-oxotetradecanoyl-CoA (a β-ketoacyl-CoA) by 3-hydroxyacyl-CoA dehydrogenase, utilizing NAD+ as a cofactor ontosight.ailibretexts.orgreactome.org.

Thiolysis : Finally, 3-oxotetradecanoyl-CoA is cleaved by thiolase, yielding Lauroyl-CoA (a 12-carbon acyl-CoA) and acetyl-CoA ontosight.ailibretexts.orgreactome.org.

This process repeats for Lauroyl-CoA, progressively shortening the fatty acid chain until it is completely degraded into acetyl-CoA units.

Enzymatic De-myristoylation Processes in Cellular Regulation

Myristoylation, the covalent attachment of myristic acid to the N-terminal glycine (B1666218) residue of proteins, is a significant post-translational modification frontiersin.orgresearchgate.net. While myristoylation is catalyzed by N-myristoyltransferase (NMT), the removal of the myristoyl group, known as de-myristoylation, also occurs enzymatically and plays a role in cellular regulation frontiersin.orgnih.govox.ac.uk. Reports suggest that de-myristoylation can be mediated by proteases or other enzymatic activities, potentially influencing protein localization, stability, and function frontiersin.orgox.ac.uk. The balance between myristoylation and de-myristoylation, possibly influenced by cellular Coenzyme A levels, may act as a regulatory mechanism for myristoylated proteins nih.gov. For instance, cycles of myristoylation and de-myristoylation have been observed for proteins like MARCKS, indicating a dynamic turnover of this modification ox.ac.uk.

Myristoyl Coenzyme a in Protein N Myristoylation

N-Myristoyltransferase (NMT): Enzymatic Function and Substrate Recognition

N-myristoyltransferase (EC 2.3.1.97) is the monomeric enzyme responsible for catalyzing the transfer of the 14-carbon myristoyl group from Myr-CoA to the N-terminal glycine (B1666218) of target proteins. nih.govatlasgeneticsoncology.orgplos.org This process can occur either co-translationally, after the initiator methionine is cleaved, or post-translationally following proteolytic events that expose an internal glycine residue. creative-proteomics.comwikipedia.org NMTs are highly selective for their substrates, a feature dictated by the enzyme's catalytic mechanism and structural properties. nih.govatlasgeneticsoncology.org

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction model. nih.govatlasgeneticsoncology.orggenome.jp The cycle initiates with the binding of myristoyl-CoA to the apo-enzyme, which induces a conformational change in NMT. researchgate.netresearchgate.net This alteration creates a binding site for the second substrate, the polypeptide chain with an accessible N-terminal glycine. nih.govresearchgate.net

Table 1: Kinetic Parameters of Human NMT1 with Different Acyl-CoA Substrates This table presents a comparison of the kinetic parameters for human NMT1 using either its cognate substrate, Myristoyl-CoA, or a non-cognate substrate, Acetyl-CoA, with an ARF6-derived peptide substrate. The data highlights that while the catalytic efficiencies (kcat/Km) are similar, the individual kinetic constants and binding affinities differ significantly.

Acyl-CoA Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Myristoyl-CoA0.0381.52.5 x 10⁴ acs.org
Acetyl-CoA0.043391.1 x 10³ acs.org

NMT is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily and possesses a characteristic saddle-shaped β-sheet structure flanked by α-helices. nih.govatlasgeneticsoncology.orgnih.gov The enzyme exhibits a pseudo-two-fold symmetry, with the N-terminal portion forming the binding site for myristoyl-CoA and the C-terminal half contributing the major part of the peptide binding site. nih.govatlasgeneticsoncology.org

Crystal structures reveal that myristoyl-CoA binds within a deep hydrophobic pocket in the N-terminal domain of the enzyme, adopting a bent conformation often described as a "question mark". researchgate.netnih.gov This binding event is critical, as it triggers a conformational change that allows the polypeptide substrate to bind. researchgate.net The interaction between the thioester carbonyl of Myr-CoA and the backbone amides of specific NMT residues (such as Phenylalanine and Leucine in human NMT1) creates an oxyanion hole. wikipedia.orgnih.gov This feature polarizes the carbonyl, increasing its susceptibility to nucleophilic attack by the substrate's N-terminal glycine amine, thus facilitating catalysis. wikipedia.orgnih.gov The N-terminal glycine ammonium (B1175870) of the peptide substrate interacts electrostatically with the buried carboxylate of the C-terminal residue of the enzyme, a key interaction for catalysis. researchgate.net

NMT demonstrates remarkable specificity for both its acyl-CoA and polypeptide substrates, which is fundamental to its biological function. nih.govpnas.org This selectivity ensures that only the correct fatty acid is attached to the appropriate protein targets.

The specificity of NMT for myristoyl-CoA is primarily determined by the length of the acyl chain rather than its hydrophobicity. pnas.orgfrontiersin.org The enzyme's binding pocket is tailored to accommodate a 14-carbon chain. frontiersin.org Any deviation from this length, either an increase or a decrease, leads to a significant reduction in the rate of fatty acid incorporation into the peptide substrate. uni-heidelberg.de For instance, while NMT can use palmitoyl-CoA (a 16-carbon acyl-CoA) as a substrate, it does so with a much lower affinity. uni-heidelberg.de

Studies using fatty acid analogs with oxygen or sulfur substitutions in the hydrocarbon chain further support the primacy of chain length in substrate selection. nih.govpnas.org These heteroatom-substituted analogs, which have significantly different hydrophobicity but similar chain lengths to myristic acid, can serve as effective substrates for NMT in vitro. nih.govpnas.org This indicates that the enzyme's active site acts as a molecular ruler, prioritizing the correct chain length for efficient catalysis. pnas.orgfrontiersin.org

NMT exhibits an absolute requirement for an N-terminal glycine residue on its polypeptide substrates; substitutions with other amino acids or even glycine analogs ablate activity. pnas.orgpnas.orgnih.gov The sequence context following the initial glycine is also critical for recognition and catalysis. pnas.org The substrate recognition motif can be conceptually divided into regions. imp.ac.at Positions 1-6 fit into the enzyme's binding pocket, while positions 7-10 interact with the surface of NMT near the catalytic cavity. imp.ac.at

While a variety of amino acids are tolerated at positions 3 and 4, the residue at position 5 is particularly important for substrate binding. pnas.org The presence of a serine residue at position 5 can increase the peptide's binding affinity by approximately 500-fold (as reflected by a decrease in the apparent Km). genome.jppnas.org Conversely, certain residues at the penultimate position (position 2) are not permitted; peptides with Aspartic acid, Phenylalanine, or Tyrosine at this position are not myristoylated and can act as competitive inhibitors. nih.gov

Table 2: Influence of Amino Acid at Position 5 on Peptide Substrate Affinity This table illustrates the critical role of the amino acid at position 5 of the peptide substrate for NMT recognition, using a synthetic peptide based on a known NMT substrate. A change from Alanine to Serine dramatically decreases the Km, indicating a much higher binding affinity.

Peptide Sequence (Residue 5 Highlighted)Apparent Km (µM)Reference
Gly-Asn-Ala-Ala-Ala-Ala-Arg-Arg~1000 pnas.org
Gly-Asn-Ala-Ala-Ser-Ala-Arg-Arg~2 pnas.org
Gly-Asn-Ala-Ala-Asp-Ala-Arg-ArgNo Activity pnas.org

While NMT displays a clear preference for myristoyl-CoA, it can surprisingly utilize other acyl-CoAs, such as acetyl-CoA, with comparable catalytic efficiencies (kcat/Km) in vitro. nih.govresearchgate.net However, in a competitive environment where both myristoyl-CoA and acetyl-CoA are present, NMT almost exclusively catalyzes myristoylation. nih.govacs.org

This high selectivity is explained by the vast difference in the binding affinities of NMT for these two substrates. nih.govacs.org The dissociation constant (Kd) for the NMT1-myristoyl-CoA complex is estimated to be in the low nanomolar range (around 14.7 nM), indicating extremely tight binding. nih.govresearchgate.netacs.org In stark contrast, the Kd for the NMT1-acetyl-CoA complex is approximately 10.1 µM, reflecting a binding affinity that is nearly three orders of magnitude weaker. nih.govresearchgate.netacs.org

Therefore, in a cellular context where various acyl-CoAs are present, the exceptionally high binding affinity of NMT for myristoyl-CoA ensures that the enzyme is almost completely saturated with its cognate substrate. acs.orgnih.gov This effectively prevents other, less tightly bound acyl-CoAs from accessing the active site. This finding underscores that substrate specificity for NMT in a physiological setting is determined more critically by binding affinity than by the kcat/Km ratio alone. nih.govacs.org

Analysis of N-Myristoyltransferase Isoforms and Their Functional Divergence

In many eukaryotic organisms, including humans, protein N-myristoylation is carried out by two distinct isoforms of N-myristoyltransferase, NMT1 and NMT2. nih.govmedwinpublishers.com While both enzymes catalyze the same fundamental reaction, they exhibit significant functional divergence, stemming from differences in their amino acid sequences, substrate specificities, and expression patterns. nih.govmedwinpublishers.comatlasgeneticsoncology.org

Human NMT1 and NMT2 share approximately 76-77% amino acid sequence identity. nih.govmedwinpublishers.com These differences are particularly pronounced in the peptide-binding pocket, leading to divergent specificities for their protein substrates. atlasgeneticsoncology.orgnih.gov While both isoforms have a common preference for myristoyl-CoA, their distinct peptide substrate preferences suggest they regulate different sets of proteins and, consequently, distinct cellular pathways. atlasgeneticsoncology.orgnih.gov

Studies have indicated that NMT1 plays a more significant role in embryonic development, cell proliferation, and apoptosis. nih.gov The expression levels of the two isoforms can also vary across different tissues, with NMT1 generally showing higher expression in organs like the heart, gut, and liver compared to NMT2. nih.gov This differential expression further contributes to their functional divergence.

Table 1: Comparison of Human N-myristoyltransferase Isoforms

FeatureNMT1NMT2
Amino Acid Identity ~76-77% shared with NMT2 nih.govmedwinpublishers.com~76-77% shared with NMT1 nih.govmedwinpublishers.com
Substrate Specificity Divergent peptide substrate specificity atlasgeneticsoncology.orgnih.govDivergent peptide substrate specificity atlasgeneticsoncology.orgnih.gov
Primary Functions Embryonic development, cell proliferation, apoptosis nih.govOverlapping but distinct functions from NMT1
Tissue Expression Higher expression in heart, gut, liver nih.govGenerally lower expression than NMT1 in many tissues nih.gov

Mechanisms of Protein Myristoylation

The attachment of the myristoyl group from myristoyl-CoA to a protein can occur at different stages of the protein's life, leading to different functional outcomes. The two primary mechanisms are co-translational and post-translational myristoylation.

Co-translational Protein Myristoylation Pathways

Co-translational myristoylation occurs while the protein is being synthesized on the ribosome. creative-diagnostics.com The process begins with the removal of the initiator methionine residue from the nascent polypeptide chain by a methionine aminopeptidase. creative-diagnostics.com This exposes a glycine residue at the N-terminus, which is the recognition site for N-myristoyltransferase. creative-diagnostics.comcreative-proteomics.com

NMT then binds to the ribosome and catalyzes the transfer of the myristoyl group from myristoyl-CoA to this newly exposed N-terminal glycine. nih.govcreative-diagnostics.com This modification happens early in the protein's life, often before it is fully folded. The immediate attachment of the hydrophobic myristoyl group can influence the protein's folding and facilitate its targeting to cellular membranes as it emerges from the ribosome. creative-diagnostics.com This pathway is critical for many proteins involved in signal transduction and protein-protein interactions that occur at membrane surfaces. ontosight.ai

Post-translational Protein Myristoylation Mechanisms

In contrast to the co-translational pathway, post-translational myristoylation occurs after the protein has been fully synthesized and folded. creative-diagnostics.com This mechanism typically involves the cleavage of the protein by a protease, which exposes a previously internal glycine residue. wikipedia.orgcreative-diagnostics.com

A well-studied example of post-translational myristoylation occurs during apoptosis (programmed cell death). news-medical.net In this process, enzymes called caspases cleave specific target proteins. umass.edu This cleavage can unmask a cryptic N-terminal glycine residue, making the protein a substrate for NMT. wikipedia.orgumass.edu The subsequent myristoylation of this newly exposed glycine can then trigger the protein's translocation to a different cellular location, such as the mitochondria, to participate in the apoptotic cascade. news-medical.net This mechanism allows for the conditional regulation of protein function in response to specific cellular signals. creative-diagnostics.com

Enzymatic Regulation of Myristoyl Group Transfer to Proteins

The transfer of the myristoyl group from myristoyl-CoA to a protein is a highly regulated enzymatic process. The key enzyme, N-myristoyltransferase (NMT), follows an ordered Bi-Bi reaction mechanism. atlasgeneticsoncology.orgnih.gov

The process begins with NMT binding to myristoyl-CoA, forming a binary complex. researchgate.netplos.org This binding induces a conformational change in NMT, which opens up the peptide-binding site. nih.gov The target protein, with its accessible N-terminal glycine, then binds to this complex. nih.gov The catalytic transfer of the myristoyl group occurs via a nucleophilic attack by the glycine's amino group on the carbonyl carbon of the myristoyl-CoA thioester. wikipedia.org Following the formation of the amide bond between the myristoyl group and the glycine, the coenzyme A (CoA) is released first, followed by the newly myristoylated protein. plos.org

The regulation of this process is multifaceted. The availability of myristoyl-CoA, the expression and activity of NMT isoforms, and the accessibility of the N-terminal glycine on substrate proteins are all critical control points. nih.gov Furthermore, the activity of NMT itself can be regulated by factors such as phosphorylation, which has been observed for human NMT1. nih.gov

Table 2: Key Molecules in Myristoyl-CoA Dependent Protein Myristoylation

Compound NameAbbreviationRole
Myristoyl-coenzyme AMyristoyl-CoADonor of the myristoyl group
N-myristoyltransferaseNMTEnzyme catalyzing the myristoylation reaction
Methionine aminopeptidaseEnzyme that removes the initiator methionine
CaspasesProteases that can expose internal glycine residues
Coenzyme ACoAReleased after myristoyl group transfer

Functional Consequences of Myristoyl Coenzyme a Dependent Protein Modification

Modulation of Protein Localization and Membrane Association via Myristoylation

One of the most significant roles of myristoylation is to mediate the association of proteins with cellular membranes. wikipedia.org This localization is critical for the function of many proteins involved in signal transduction and other cellular processes. wikipedia.orgfrontiersin.org

The covalent attachment of the 14-carbon myristoyl group, a saturated fatty acid, imparts a hydrophobic character to the modified protein. creative-proteomics.com This hydrophobicity is the primary driving force for the interaction between the myristoylated protein and the lipid bilayers of cellular membranes. creative-proteomics.comnih.gov The myristoyl group inserts itself into the hydrophobic core of the lipid bilayer, effectively anchoring the protein to the membrane surface. creative-proteomics.comnih.gov This interaction is often described as a weak but essential tether, which can be stabilized by additional factors. wikipedia.org

For many proteins, myristoylation is a necessary first step for stable membrane association, which is often strengthened by a second signal. nih.gov This "dual signal" can involve palmitoylation, another form of lipid modification, or electrostatic interactions between basic amino acid residues on the protein and acidic lipids in the plasma membrane. wikipedia.orgnih.gov This combination of hydrophobic and electrostatic interactions ensures a more stable and specific membrane localization.

The orientation of the myristoylated protein at the membrane can also be influenced by the transmembrane potential. nih.gov For instance, at positive transmembrane potentials, the helical fragments of the protein recoverin orient parallel to the bilayer surface, which facilitates the insertion of its myristoyl chain into the hydrophobic region of the bilayer. nih.gov

Myristoylation serves as a critical signal for directing proteins to specific subcellular locations where they can perform their functions. creative-proteomics.comnih.gov This targeting is essential for the proper functioning of numerous signaling proteins, kinases, and G-proteins that need to be localized to the plasma membrane to interact with receptors and other signaling components. creative-proteomics.com

The myristoyl group acts as a sorting signal, guiding proteins to various membrane systems within the cell, including the plasma membrane, Golgi apparatus, endoplasmic reticulum, and even mitochondria. nih.govmdpi.com For example, the Golgi Reassembly and Stacking Protein 55 (GRASP55) relies on myristoylation for its localization to the medial/trans-Golgi faces, which is crucial for maintaining Golgi structure. biorxiv.org

In some cases, myristoylation alone is sufficient to direct proteins to the endomembrane system. nih.gov However, for targeting to the plasma membrane, a subsequent modification like S-acylation (palmitoylation) is often required to ensure stable residency. nih.gov This sequential modification process allows for precise spatial and temporal control over protein localization.

The dynamic nature of protein localization can also be regulated through a mechanism known as a "myristoyl switch". wikipedia.org In this mechanism, the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to interact with the membrane. wikipedia.orgnih.gov Conformational changes in the protein, often triggered by ligand binding or other signals, can control the exposure of the myristoyl group, thereby regulating the protein's association with the membrane. wikipedia.org

Protein ExampleSubcellular LocalizationRole of MyristoylationAdditional Factors
c-Src Plasma membraneInitial membrane targetingPalmitoylation for stable association
Gα subunits Plasma membraneAnchoring to the inner surfaceInteraction with Gβγ subunits
GRASP55 Medial/trans-GolgiMembrane anchoringTrans-oligomerization
Recoverin Photoreceptor membranesCalcium-dependent membrane bindingCalcium binding triggers myristoyl group exposure
MARCKS Plasma membraneStable membrane associationElectrostatic interactions with acidic lipids

Myristoylation as a Determinant of Protein-Protein Interactions

Beyond its role in membrane targeting, myristoylation can directly influence protein-protein interactions. wikipedia.orgfrontiersin.org The myristoyl group can act as a structural component of a protein-protein interaction interface or facilitate these interactions by localizing proteins to specific microdomains within the cell, thereby increasing their effective concentration. creative-proteomics.comnih.gov

Myristoylated proteins can serve as scaffolds or anchors, bringing other proteins into close proximity to facilitate the formation of multi-protein complexes. creative-proteomics.com These complexes are essential for a variety of cellular functions, including signal transduction, cell adhesion, and intracellular transport. creative-proteomics.com For instance, the myristoylation of certain signaling proteins is a prerequisite for their interaction with downstream partners in a signaling cascade. frontiersin.org

In some instances, the myristoyl moiety itself can be directly involved in the binding interface between two proteins. nih.gov This has been demonstrated for several brain proteins where Nα-myristoylation unambiguously regulates specific protein-protein interactions that affect signaling pathways. nih.gov

The interplay between myristoylation and other post-translational modifications, such as phosphorylation, can further regulate protein-protein interactions. Phosphorylation of a myristoylated protein can alter its conformation, potentially exposing or masking binding sites for other proteins. creative-proteomics.com

Myristoyl-Coenzyme A's Contribution to Intracellular Signal Transduction Pathways

Myristoylation is a key regulatory mechanism in a multitude of intracellular signal transduction pathways. wikipedia.orgnih.gov By controlling the subcellular localization and protein-protein interactions of key signaling molecules, myristoylation ensures the precise spatial and temporal control of signaling events. creative-proteomics.com This modification is critical for the initiation, propagation, and termination of intracellular signaling cascades, ultimately ensuring the specificity and fidelity of cellular responses to external stimuli. creative-proteomics.com

In heterotrimeric G-protein signaling, myristoylation plays a vital role in the function of the Gα subunits. wikipedia.org The N-terminal myristoylation of Gαi/o family proteins is essential for their anchoring to the inner surface of the plasma membrane. nih.govacs.org This localization is a prerequisite for their interaction with G-protein-coupled receptors (GPCRs) and downstream effectors. nih.gov

The myristoyl group, in conjunction with the Gβγ subunits, helps to tether the inactive G-protein heterotrimer to the membrane. wikipedia.org Upon activation by a GPCR, the Gα subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer. While the activated Gα subunit becomes more soluble, the myristoyl group is thought to play a role in its subsequent re-association with the membrane and interaction with effector proteins. nih.gov

Research has shown that the myristoylated amino terminus of Gαi1 proteins undergoes conformational changes upon receptor-mediated activation. acs.org These changes are consistent with the myristoylated N-terminus being in close proximity to the membrane and/or the receptor during the signaling process. acs.org

Myristoylation is a critical modification for the proper function and regulation of numerous protein kinases, particularly non-receptor tyrosine kinases such as the Src family kinases (SFKs). nih.govnih.gov For these kinases, myristoylation is essential for their localization to the plasma membrane, which is a prerequisite for their activation and interaction with substrates. nih.gov

In the case of c-Src, myristoylation has a positive effect on its kinase activity. nih.govnih.gov Nonmyristoylated forms of c-Src exhibit reduced kinase activity and are localized in the cytoplasm, rendering them unable to induce cellular transformation. nih.govmskcc.org The myristoyl group is thought to influence the conformation of the kinase domain, promoting an active state. nih.gov

Furthermore, the interplay between myristoylation and other regulatory mechanisms, such as phosphorylation, is crucial for controlling kinase activity. creative-proteomics.com The phosphorylation of myristoylated kinases can influence their interaction with cellular membranes and other proteins, thereby modulating their activity. creative-proteomics.com For example, the phosphorylation of MARCKS (myristoylated alanine-rich C-kinase substrate) by protein kinase C leads to its translocation from the plasma membrane to the cytosol, effectively turning off its function at the membrane. nih.gov

Kinase FamilyRole of MyristoylationImpact on Activity
Src Family Kinases (e.g., c-Src) Membrane localizationPositive regulation of kinase activity
PAK2 (p21-activated kinase 2) Translocation to mitochondria after caspase cleavageUpregulation of apoptotic properties
c-Abl Tyrosine Kinase Regulation of autoinhibitory conformationMyristate binding promotes an inactive state

This compound in Conformitional Molecular Switch Mechanisms

The covalent attachment of a myristoyl group can function as a molecular switch, enabling proteins to transition between different conformational states in response to specific cellular signals. frontiersin.org This "myristoyl switch" mechanism is a key regulator of protein function, often controlling the reversible association of proteins with membranes and their participation in signaling cascades. nih.gov The transition between the myristoyl group being sequestered within a hydrophobic pocket of the protein and its exposure for membrane insertion is the basis of this switch. frontiersin.org Several types of myristoyl switches have been characterized, each triggered by distinct molecular events.

Ligand-Dependent Myristoyl Switch: In this mechanism, the binding of a specific ligand to the myristoylated protein induces a conformational change that exposes the myristoyl group. A well-studied example is the calcium-binding protein recoverin, found in the retina. frontiersin.orgnih.gov In the absence of calcium, the myristoyl group is sequestered within a hydrophobic pocket. frontiersin.org Upon binding of Ca2+ ions, recoverin undergoes a conformational change that extrudes the myristoyl group, facilitating its insertion into the rod outer segment membrane and enabling its interaction with rhodopsin kinase. frontiersin.orgfrontiersin.org

GTP-Myristoyl Switch: The activity of many small GTPases of the ARF (ADP-ribosylation factor) family is regulated by a GTP-myristoyl switch. wikipedia.orgnih.gov In their GDP-bound state, the myristoylated N-terminus is typically sequestered. wikipedia.org The exchange of GDP for GTP, facilitated by guanine nucleotide exchange factors (GEFs), triggers a conformational change that exposes the myristoyl group, promoting membrane binding and the recruitment of downstream effectors. wikipedia.orgfrontiersin.org This switch is crucial for the regulation of vesicular trafficking.

Electrostatic Myristoyl Switch: This type of switch combines the hydrophobic interaction of the myristoyl group with electrostatic interactions between a cluster of basic amino acid residues on the protein and acidic phospholipids in the cell membrane. nih.gov A prime example is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. nih.govnih.gov The myristoyl group provides a hydrophobic anchor, while a polybasic domain enhances membrane association through electrostatic interactions. nih.gov Phosphorylation of serine residues within this basic domain by protein kinase C (PKC) neutralizes the positive charges, weakening the electrostatic interaction and causing the protein to translocate from the membrane to the cytosol. nih.govnih.gov

Target-Myristoyl Switch: A more recently described mechanism is the "target-myristoyl switch," exemplified by the calcineurin B homologous protein 3 (CHP3). In this case, the exposure of the myristoyl group is not triggered by a small ligand or phosphorylation but by the binding of the myristoylated protein to its specific protein target. nih.govbiorxiv.org The interaction with the target protein induces a conformational change in CHP3 that exposes the myristoyl moiety, enhancing its association with lipid membranes. nih.gov

Myristoyl Switch Type Triggering Signal Example Protein Functional Outcome
Ligand-DependentBinding of a specific ligand (e.g., Ca2+)RecoverinTranslocation to membrane, interaction with target proteins frontiersin.orgnih.govfrontiersin.org
GTP-MyristoylExchange of GDP for GTPARF1Membrane recruitment, activation of downstream signaling wikipedia.orgfrontiersin.orgnih.gov
ElectrostaticPhosphorylation/dephosphorylationMARCKSReversible translocation between membrane and cytosol nih.govnih.gov
Target-MyristoylBinding to a target proteinCHP3Enhanced membrane association upon target engagement nih.govbiorxiv.org

Broader Implications in Fundamental Cellular Processes (e.g., Apoptosis and Immune Response in Model Systems)

The functional consequences of myristoylation extend to the regulation of critical cellular processes, including programmed cell death (apoptosis) and the immune response. In these contexts, myristoylation often acts as a crucial signal for the subcellular localization and activation of key regulatory proteins.

Myristoylation in Apoptosis:

Myristoylation plays a significant role in both the initiation and execution phases of apoptosis. wikipedia.org A key event in apoptosis is the activation of caspases, a family of proteases that cleave a wide range of cellular substrates. researchgate.net This cleavage can expose a cryptic N-terminal glycine (B1666218) residue in certain proteins, making them substrates for post-translational myristoylation by NMT. wikipedia.orgnih.gov This modification can then direct the cleaved protein to specific subcellular locations to execute its pro-apoptotic function.

A prominent example is the pro-apoptotic Bcl-2 family member Bid. wikipedia.org Upon activation of death receptors, caspase-8 cleaves Bid, generating a truncated fragment (tBid). nih.gov This cleavage exposes an N-terminal glycine that is subsequently myristoylated. nih.gov Myristoylated tBid then translocates to the mitochondrial outer membrane, where it induces the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. wikipedia.orgnih.gov

Another example is the p21-activated kinase 2 (PAK2). wikipedia.org During apoptosis, caspase-3 cleaves PAK2, and the resulting C-terminal fragment is post-translationally myristoylated. nih.gov This modification is essential for the localization of the active kinase fragment to cellular membranes, where it is thought to contribute to the morphological changes associated with apoptosis. nih.gov

Myristoylation in the Immune Response:

Myristoylation is a prerequisite for the function of numerous proteins involved in immune signaling cascades. researchgate.netnih.gov The attachment of the myristoyl group facilitates the recruitment of signaling proteins to the plasma membrane and specialized membrane microdomains, such as lipid rafts, where they can interact with receptors and downstream effectors to initiate and propagate immune signals. nih.gov

Many key signaling molecules in both innate and adaptive immunity are myristoylated. For instance, members of the Src family of protein tyrosine kinases, which are critical for T-cell and B-cell receptor signaling, undergo N-myristoylation. ub.edu This modification is essential for their localization to the plasma membrane and their ability to phosphorylate downstream targets.

The formation of the immunological synapse, a specialized junction between an antigen-presenting cell and a lymphocyte, is also dependent on myristoylated proteins. researchgate.net The myristoylated alanine-rich C kinase substrate (MARCKS) is involved in the cytoskeletal rearrangements required for the formation and stability of this synapse. researchgate.net

Furthermore, myristoylation is exploited by some pathogens to facilitate their replication and evade the host immune system. A notable example is the HIV-1 Gag polyprotein. wikipedia.org Myristoylation of Gag is essential for its targeting to the plasma membrane of the host cell, a critical step for the assembly and budding of new viral particles. wikipedia.org

Process Myristoylated Protein Role of Myristoylation Functional Consequence
ApoptosisBid (cleaved)Post-translational modification after caspase cleavageTranslocation to mitochondria, induction of cytochrome c release wikipedia.orgnih.gov
ApoptosisPAK2 (cleaved)Post-translational modification after caspase cleavageTargeting of the active kinase fragment to membranes wikipedia.orgnih.gov
Immune ResponseSrc family kinasesCo-translational modificationMembrane localization and participation in T-cell and B-cell receptor signaling ub.edu
Immune ResponseMARCKSCo-translational modificationRegulation of cytoskeletal dynamics during immunological synapse formation researchgate.net
Viral PathogenesisHIV-1 GagCo-translational modificationTargeting to the host cell plasma membrane for viral assembly wikipedia.org

Regulatory Mechanisms Governing Myristoyl Coenzyme a Availability and Nmt Activity

Metabolic Control of Myristoyl-Coenzyme A Pool Sizes

The cellular concentration of Myr-CoA is a primary determinant of myristoylation efficiency. Its availability is governed by its synthesis and consumption pathways. Myr-CoA is primarily generated through two routes: de novo synthesis of myristate by the fatty acid synthetase (FAS) complex, followed by its activation to Myr-CoA by acyl-CoA synthetases (ACS), or by the direct activation of exogenous myristate by ACS enzymes researchgate.net.

The cellular abundance of Myr-CoA is relatively low, and this limited availability can restrict the rate of myristoylation nih.gov. Furthermore, NMT enzymes exhibit a binding affinity for Myr-CoA that is significantly higher than its typical cellular concentration, ranging from 5 to 200 nM nih.gov. This sensitivity to concentration underscores the importance of maintaining adequate Myr-CoA levels.

Other acyl-CoA species, such as palmitoyl-CoA (C16-CoA), are often present in higher cellular concentrations than Myr-CoA (C14-CoA). These more abundant acyl-CoAs can act as competitive inhibitors by binding to the Myr-CoA binding site of NMT, thereby hindering the access of the cognate substrate nih.gov. Mechanisms that prevent the binding or promote the release of these competing acyl-CoAs are crucial for supporting NMT activity.

Metabolic engineering strategies can be employed to enhance Myr-CoA production. For instance, up-regulating genes such as fadD and tesA, while simultaneously disrupting pathways like β-oxidation (e.g., fadE), can lead to the overproduction of Myr-CoA and limit the accumulation of longer-chain fatty acyl-CoAs scispace.comresearchgate.net. The export of excess Myr-CoA can also be engineered to prevent potential toxicity and maintain a controlled pool size researchgate.net.

Additionally, Myr-CoA can be metabolically modified. For example, the enzyme Δ9-desaturase catalyzes the desaturation of Myr-CoA to myristoleoyl-CoA, a reaction that requires reducing equivalents, typically from NADH acs.orgebi.ac.uk. The activity of cytoplasmic proteins that bind free fatty acyl-CoA derivatives can also influence the availability of these molecules for metabolic enzymes, analogous to the role of albumin in the bloodstream acs.org.

Table 1: Key Enzymes and Pathways in Myristoyl-CoA Metabolism

Enzyme/PathwayRoleSource(s)
Fatty Acid Synthetase (FAS)De novo synthesis of myristate researchgate.net
Acyl-CoA Synthetase (ACS)Activation of myristate to Myristoyl-CoA researchgate.net
Δ9-DesaturaseDesaturation of Myristoyl-CoA to Myristoleoyl-CoA acs.orgebi.ac.uk
Acyl-CoA Binding Proteins (ACBD)Regulate acyl-CoA availability and specificity nih.govnih.gov
Metabolic Engineering TargetsOverproduction of Myristoyl-CoA (e.g., fadD, tesA, fadE) scispace.comresearchgate.net

Post-Translational Regulation of N-Myristoyltransferase Activity

Beyond controlling the substrate pool, NMT activity itself is subject to regulation through various mechanisms, including allosteric control, modulation by the cellular redox environment, and crosstalk with other post-translational modifications.

Allosteric Regulation of N-Myristoyltransferase Activity

Allosteric regulation involves the binding of a molecule (an effector) to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity byjus.comwikipedia.org. While direct allosteric activators or inhibitors of NMT are not extensively documented in the provided literature, the role of acyl-CoA binding domain-containing (ACBD) proteins, such as ACBD6, highlights a form of indirect regulation that shares characteristics with allosteric modulation.

ACBD6 proteins interact with NMT enzymes and are crucial for maintaining NMT activity by protecting it from competitive inhibition by non-cognate acyl-CoAs nih.govnih.gov. ACBD6 binds to NMT and effectively filters out acyl-CoA species other than Myr-CoA, thereby ensuring the specificity of the myristoylation reaction nih.govacs.org. This interaction can lead to local increases in Myr-CoA concentration around the NMT enzyme, a phenomenon known as substrate channeling, which can enhance catalytic efficiency acs.org. The binding of Myr-CoA to NMT also induces conformational changes necessary for peptide binding and catalysis nih.govnih.gov. These regulatory interactions mediated by ACBD6 suggest a complex allosteric-like mechanism that fine-tunes NMT's substrate recognition and catalytic output.

Table 2: Role of ACBD6 in NMT Regulation

MechanismDescriptionEffect on NMT ActivitySource(s)
Protection from CompetitorsPrevents binding of non-cognate acyl-CoAs (e.g., C16-CoA, C12-CoA) to NMTEnhances specificity for Myristoyl-CoA nih.govnih.gov
Substrate ChannelingCreates local increases in Myristoyl-CoA concentration at the NMT active sitePotentially enhances catalytic efficiency acs.org
Enzyme StabilizationProtects NMT from detrimental interactions or degradationMaintains functional state nih.gov

Influence of Coenzyme A Redox State on NMT Function

The availability of reduced coenzyme A (CoA-SH) is critical for NMT activity. Reduced CoA serves as the activated acyl donor, forming the thioester bond with myristate. In contrast, oxidized forms of CoA, such as the disulfide dimer, are unable to promote myristoylation medchemexpress.com. Therefore, the cellular redox state, which influences the balance between reduced and oxidized forms of various cofactors, can indirectly impact NMT function by affecting the availability of active CoA.

Coenzyme A itself participates in cellular redox regulation through a process termed protein CoAlation, where CoA covalently attaches to protein thiols. This modification can alter protein activity and protect cysteine residues from irreversible oxidation nih.gov. While this highlights CoA's involvement in redox processes, the direct impact of the redox state of CoA itself (i.e., the ratio of CoA-SH to CoA-S-S-CoA) on NMT activity is primarily through the requirement for the reduced, active form as a substrate for acyl-CoA synthetases and as the carrier for myristate.

Crosstalk with Other Protein Post-Translational Modifications

Post-translational modifications (PTMs) are known to interact and influence each other, a phenomenon termed PTM crosstalk researchgate.netoup.com. This crosstalk can fine-tune protein function, cellular signaling, and responses to environmental changes thermofisher.comresearchgate.net. While specific documented instances of direct PTM crosstalk directly modulating NMT activity or Myr-CoA availability are not detailed in the provided search results, the general principle is highly relevant.

Other PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation, can alter protein conformation, stability, and interaction networks thermofisher.comresearchgate.netgsconlinepress.com. It is plausible that NMT itself could be a target for such modifications, which might influence its catalytic activity, substrate binding, or localization. For example, phosphorylation of one protein can alter the binding of another PTM-modified protein, thereby modulating cellular pathways oup.com. Similarly, crosstalk between acetylation and phosphorylation has been shown to significantly impact the function of transcription factors acs.org. Therefore, understanding how NMT's activity might be indirectly regulated by or integrated with other cellular signaling cascades via PTM crosstalk remains an area for potential future investigation.

Compound List:

this compound (Myr-CoA)

Coenzyme A (CoA)

N-myristoyltransferase (NMT)

Palmitoyl-CoA

Lauryl-CoA

Myristate

Myristoleoyl-CoA

NADH

Acetyl-CoA

Acyl-CoA binding protein (ACBD) / ACBD6

Ubiquinone (Q)

Ubiquinol (QH2)

Phosphorylation

Acetylation

Ubiquitination

Methylation

SUMOylation

Advanced Methodologies for Myristoyl Coenzyme a Research

Chemical Synthesis and Application of Myristoyl-Coenzyme A Analogues for Research Probes

The development of modified Myr-CoA molecules, or analogues, has been instrumental in dissecting the intricate mechanisms of myristoylation and the functions of NMT enzymes. These analogues are designed to mimic natural Myr-CoA but possess specific alterations that allow them to serve as research tools, such as inhibitors or probes for enzyme activity and substrate specificity.

Design and Evaluation of Non-Hydrolyzable this compound Inhibitors

A significant area of research involves the synthesis of non-hydrolyzable Myr-CoA analogues that can act as potent inhibitors of NMT enzymes. These inhibitors are crucial for studying the biological consequences of blocking myristoylation. For instance, S-(2-oxopentadecyl)-CoA has been synthesized and demonstrated to be a potent inhibitor of NMT, with an inhibitor dissociation constant () of 24 nM. nih.gov This analogue, by mimicking the structure of Myr-CoA but resisting enzymatic cleavage, effectively blocks the NMT active site. nih.govfrontiersin.orgacs.org Preliminary structure-activity relationship studies on such analogues have indicated that the adenosine (B11128) moiety and the 2-keto group are critical for their inhibitory activity. nih.gov The design of these non-hydrolyzable analogues often involves modifications to the thioester bond, which is the site of enzymatic cleavage, thereby stabilizing the molecule against hydrolysis. frontiersin.orgacs.org These modified compounds are evaluated for their inhibitory potency against various NMT isoforms, including those from pathogenic organisms, to explore their therapeutic potential. nih.govnih.gov

Use of Analogues in Substrate Specificity and Enzyme Mechanism Elucidation

Myr-CoA analogues are invaluable for elucidating the substrate specificity of NMT enzymes and understanding their catalytic mechanisms. By synthesizing a wide array of fatty acid analogues and converting them to their CoA derivatives, researchers can probe the structural features of the Myr-CoA binding site on NMT. For example, studies involving forty-one fatty acid analogues, including dicarboxylic acids, omega-nitrocarboxylic acids, and halogenated fatty acids, have helped to define the characteristics of the NMT's acyl-CoA binding site. nih.govcapes.gov.br These studies suggest that the binding site can accommodate analogues with increased polarity at the omega-terminus, provided their chain length is similar to myristate. nih.govcapes.gov.br

Furthermore, research has shown that while NMT1 can catalyze acetylation with acetyl-CoA in vitro, it exhibits a dramatically higher binding affinity for Myr-CoA (estimated of 14.7 nM versus 10.1 μM for acetyl-CoA). acs.orgresearchgate.netacs.org This difference in binding affinity explains the enzyme's preference for Myr-CoA, ensuring that myristoylation occurs preferentially when both substrates are present. acs.orgresearchgate.net The kinetic parameters, such as and , derived from Michaelis-Menten kinetics, are used to characterize enzyme efficiency and substrate specificity. acs.orgresearchgate.net Analogues that mimic the bent conformation required for optimal binding within the enzyme's conical-shaped acyl-CoA binding site have also been synthesized and studied. frontiersin.orgpnas.org

Table 1: Examples of Myristoyl-CoA Analogues and Their Applications

Analogue TypeSpecific Example/ModificationPrimary ApplicationReference(s)
Non-hydrolyzable InhibitorS-(2-oxopentadecyl)-CoAPotent inhibitor of NMT; blocks myristoylation nih.govfrontiersin.orgacs.org
Fatty Acid Chain ModificationAnalogues with cis double bonds (e.g., (Z)-5-hexadecenoyl-CoA)Probing NMT substrate specificity and binding site geometry pnas.org
Fatty Acid Chain ModificationAnalogues with triple bonds (e.g., Y4- and Y6-hexadecynoic acids)Probing NMT substrate specificity and binding site geometry pnas.org
Photoactivatable/Clickable ProbesDiazirine-modified YnMyr derivativesMetabolic labeling of myristoylated proteome; studying protein-protein interactions in living cells rsc.org
Modified CoA moietyS-(2-oxopentadecyl)-pantetheineInvestigating the role of the CoA moiety in NMT inhibition nih.gov
Peptide MimicsMyr-N-Gly-(L)-Phe, Myr-N-Gly-(L)-Tyr, Myr-N-Gly-(L)-Asn-Ala-Ala-Ser-Ala-ArgPoor inhibitors of NMT; used in structure-activity relationship studies nih.gov

Proteomic Approaches for the Identification and Characterization of Myristoylated Proteins

Proteomics, particularly mass spectrometry (MS)-based approaches, has revolutionized the identification and characterization of myristoylated proteins within complex cellular environments. These methods allow for the global profiling of the myristoylated proteome, providing insights into the cellular functions and pathways regulated by this modification.

Quantitative chemical proteomics, often coupled with potent and specific NMT inhibitors, enables the identification of a large number of N-myristoylated proteins at endogenous levels. rcsb.org Metabolic labeling strategies, such as using alkyne-myristate analogues (YnMyr) followed by click chemistry and MS analysis, are widely employed. nih.govrsc.org These probes are activated into their CoA derivatives, incorporated into NMT substrates, and then detected using MS. rsc.org This approach has led to the identification of over 100 N-myristoylated proteins, with a significant proportion being identified for the first time at endogenous levels. rcsb.org

MS can also be used to quantify the extent of myristoylation on specific proteins, offering insights into the stoichiometry of the modification. creative-proteomics.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with MS for accurate quantitative proteomic analysis. creative-proteomics.com Furthermore, specialized MS techniques can be used to analyze protein fragments after enzymatic cleavage of the myristoyl group, precisely identifying myristoylated protein substrates. creative-proteomics.com The identification of novel NMT substrates is also facilitated by analyzing interactome data of NMT enzymes, as exemplified by the discovery of LRATD1, LRATD2, and ERICH5 as previously unknown substrates of human NMT1/2. researchgate.net

Application of In Vitro and Cell-Based Model Systems for Studying this compound Function

Both in vitro and cell-based model systems are indispensable for a comprehensive understanding of Myr-CoA's function and the NMT-catalyzed myristoylation process.

In vitro assays typically utilize purified NMT enzymes, substrate proteins, and Myr-CoA to decipher enzymatic kinetics and substrate specificity. creative-proteomics.comfrontiersin.org These systems allow for the precise measurement of reaction rates, and values, and the evaluation of inhibitor potency. acs.orgaacrjournals.org For instance, studies have used octapeptides derived from viral polyprotein precursors as model substrates to assess the activity of NMT with various Myr-CoA analogues. nih.govcapes.gov.br The crystal structure of NMT bound to Myr-CoA and peptide substrates provides detailed atomic-level insights into the enzyme's mechanism and substrate recognition. researchgate.netcambridge.org

Cell-based models, including mammalian cell lines and other eukaryotic systems, are crucial for investigating the physiological relevance of myristoylation. nih.govcreative-proteomics.com Techniques such as gene knockdown or transfection are employed to manipulate NMT expression levels and subsequently assess the impact on protein localization and cellular functions. nih.govcreative-proteomics.com For example, studies in prostate cancer cell lines have demonstrated that inhibiting NMT1 suppresses cell-cycle progression and proliferation, highlighting the role of myristoylation in cancer progression. aacrjournals.org Similarly, research in parasitic organisms like Leishmania donovani uses chemical knockdown of NMT combined with metabolic tagging to identify NMT substrates and explore NMT as a drug target. nih.gov These models allow researchers to study the effects of myristoylation on membrane association, protein-protein interactions, and signaling pathways in a physiologically relevant context. creative-proteomics.comcreative-proteomics.com

Compound List:

this compound (Myr-CoA)

Acetyl-CoA

S-(2-oxopentadecyl)-CoA

S-(2-hydroxypentadecyl)-CoA

S-(2-oxopentadecyl)-pantetheine

Myr-N-Gly-(L)-Phe

Myr-N-Gly-(L)-Tyr

Myr-N-Gly-(L)-Asn-Ala-Ala-Ser-Ala-Arg

(Z)-5-hexadecenoyl-CoA

Y4-hexadecynoic acid

Y6-hexadecynoic acid

YnMyr (alkyne-myristate analogue)

Future Directions in Myristoyl Coenzyme a Research

Discovery of Novel Myristoyl-Coenzyme A Dependent Pathways and Substrates

While N-myristoylation is the most recognized function of Myr-CoA, emerging research suggests its potential involvement in other metabolic pathways and signaling cascades. Future studies are directed towards uncovering these less-explored roles. This includes investigating whether Myr-CoA serves as a substrate or modulator in lipid biosynthesis beyond phosphatidylinositol, and its potential participation in signaling pathways that are not directly linked to protein N-myristoylation.

Recent findings indicate that myristic acid, the precursor to Myr-CoA, can regulate mammalian desaturases, acting as an activator for the Δ6-desaturation of polyunsaturated fatty acids and as a regulator of dihydroceramide (B1258172) to ceramide conversion ebi.ac.uk. These observations suggest that Myr-CoA itself, or pathways involving its rapid turnover, might influence lipid metabolism in ways not yet fully elucidated. Research may focus on identifying specific enzymes or cellular processes that directly utilize Myr-CoA as a substrate or regulator, thereby expanding our understanding of its metabolic versatility.

Elucidation of Intricate Regulatory Networks Governing this compound Metabolism

The cellular levels and flux of Myr-CoA are critical for maintaining cellular homeostasis and executing specific functions. The regulation of Myr-CoA metabolism involves a complex interplay of synthesis, utilization, and degradation pathways. Future research aims to unravel the intricate regulatory networks that govern these processes.

Key areas of investigation include:

Acyl-CoA Synthetases (ACS) and Thioesterases (ACOT): The family of ACS enzymes activates fatty acids to acyl-CoAs, with specific isoforms exhibiting distinct tissue expression patterns and regulatory mechanisms nih.govnih.govplos.org. Understanding the transcriptional and post-translational regulation of these isoforms, particularly those responsible for myristic acid activation, is crucial. Similarly, the role of acyl-CoA thioesterases (ACOT) in hydrolyzing acyl-CoAs, including Myr-CoA, and their contribution to metabolic partitioning, requires further detailed study nih.govplos.org.

N-Myristoyltransferase (NMT) Regulation: While NMT is the primary consumer of Myr-CoA for protein myristoylation, its own regulation is a significant aspect of Myr-CoA metabolism. Factors influencing NMT activity, such as the availability of coenzyme A, substrate availability, and potential allosteric modulators, are areas for continued exploration medchemexpress.com. The interplay between NMT activity and other cellular processes, like the immune response and cancer progression, also presents avenues for deeper investigation frontiersin.orgresearchgate.netresearchgate.net.

Feedback and Feedforward Loops: Identifying feedback and feedforward mechanisms that control Myr-CoA synthesis and utilization is essential. This could involve how Myr-CoA levels influence the expression or activity of enzymes involved in its own production or consumption, creating sophisticated regulatory circuits.

Development of Advanced Chemical Probes and Enzyme Modulators for Research Applications

To accurately study the dynamics and functions of Myr-CoA and its associated enzymes, the development of sophisticated research tools is paramount. Future directions involve the creation of novel chemical probes and enzyme modulators that can specifically target Myr-CoA metabolism.

Chemical Probes: The development of fluorescent probes or affinity tags that can specifically detect and quantify intracellular Myr-CoA pools would be invaluable. Such probes could enable real-time monitoring of Myr-CoA dynamics under various physiological and pathological conditions. Similarly, probes designed to specifically label or track Myr-CoA-modified proteins would enhance our understanding of protein lipidation events researchgate.net.

Enzyme Modulators: The synthesis of highly selective inhibitors and activators for enzymes involved in Myr-CoA metabolism, particularly NMT and specific ACS/ACOT isoforms, is a critical research goal. Such modulators would serve as powerful pharmacological tools to dissect the roles of these enzymes in cellular signaling, disease pathogenesis, and as potential therapeutic targets researchgate.netnih.govplos.orgnih.gov. For instance, developing selective NMT inhibitors has implications for combating parasitic infections, fungal diseases, and certain cancers researchgate.netplos.orgnih.govnih.govymdb.canih.govuni-heidelberg.de.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

A comprehensive understanding of Myr-CoA's role requires integrating information from various biological layers. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to achieve this holistic view.

Metabolomics and Lipidomics: Detailed profiling of acyl-CoA species, including Myr-CoA, across different tissues and cellular states can reveal metabolic perturbations associated with various diseases. Integrating these lipidomic datasets with other omics data can help identify regulatory connections and functional pathways aiche.orgresearchgate.netnih.govfrontiersin.orgmdpi.com.

Proteomics and Transcriptomics: Correlating changes in Myr-CoA levels with alterations in the proteome and transcriptome can pinpoint specific proteins affected by myristoylation and the regulatory mechanisms controlling NMT activity or Myr-CoA synthesis. This integration can uncover novel substrates for myristoylation and identify key regulatory nodes within Myr-CoA metabolic networks aiche.orgresearchgate.netnih.govfrontiersin.org.

Systems Biology Approaches: Applying systems biology frameworks, which leverage computational modeling and data integration, can provide predictive insights into the complex regulatory networks governing Myr-CoA metabolism. This includes modeling flux distributions and identifying key control points within these pathways aiche.orgresearchgate.netplos.org.

By pursuing these future research directions, scientists aim to fully elucidate the multifaceted roles of this compound in cellular health and disease, paving the way for novel therapeutic strategies and a deeper understanding of fundamental biological processes.

Q & A

Q. What experimental methods are recommended for detecting and quantifying Myristoyl-CoA in enzymatic assays?

Myristoyl-CoA can be detected using liquid chromatography-mass spectrometry (LC-MS) for high sensitivity or radiolabeled myristic acid coupled with scintillation counting for tracking metabolic incorporation . Quantification requires calibration curves with synthetic Myristoyl-CoA standards. Ensure enzyme purity (e.g., myristoyl-CoA synthetase) to avoid interference from endogenous CoA derivatives .

Q. How can researchers validate the specificity of myristoylation enzymes (e.g., N-myristoyltransferases) for Myristoyl-CoA?

Use competitive inhibition assays with structural analogs (e.g., palmitoyl-CoA or shorter-chain acyl-CoAs). Measure kinetic parameters (Km and Vmax) via Michaelis-Menten plots to confirm substrate preference. Mutagenesis of the enzyme’s active site can further validate binding specificity .

Q. What are the critical steps in synthesizing Myristoyl-CoA in vitro?

Synthesis involves activating myristic acid with coenzyme A using myristoyl-CoA synthetase. Key steps include:

  • Purification of the enzyme to >90% homogeneity to prevent side reactions.
  • Optimizing ATP and Mg²⁺ concentrations to maximize yield.
  • Validating product identity via thin-layer chromatography (TLC) or LC-MS .

Advanced Research Questions

Q. How do conflicting data on Myristoyl-CoA’s solubility and stability impact experimental design?

Myristoyl-CoA’s low water solubility (0.1–0.5 mM) necessitates dissolution in DMSO or detergent-containing buffers, which may interfere with enzyme activity. Stability varies with pH and temperature; pre-experiment calibration under specific conditions (e.g., 25°C vs. 37°C) is critical. Contradictions in literature often arise from unaccounted buffer composition or oxidation—use reducing agents (e.g., DTT) to mitigate degradation .

Q. What strategies address discrepancies in Myristoyl-CoA’s role across metabolic pathways (e.g., lipid biosynthesis vs. protein modification)?

Context-dependent roles require pathway-specific inhibitors (e.g., cerulenin for fatty acid synthase) and compartmentalized assays (e.g., isolated mitochondria vs. cytosol). Multi-omics integration (proteomics + metabolomics) can resolve conflicting data by mapping spatial and temporal Myristoyl-CoA pools .

Q. How can researchers optimize structural analysis of Myristoyl-CoA-protein interactions?

Use X-ray crystallography or cryo-EM with Myristoyl-CoA-bound enzymes. For dynamic studies, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to track conformational changes. Computational docking (e.g., AutoDock Vina) paired with mutagenesis validates binding interfaces .

Q. What methodological challenges arise in studying Myristoyl-CoA’s regulatory roles in signaling pathways?

Challenges include:

  • Distinguishing direct myristoylation effects from downstream signaling.
  • Developing cell-permeable Myristoyl-CoA analogs for live-cell imaging.
  • Controlling off-target effects in CRISPR/Cas9 knockout models of myristoyltransferases. Solutions involve pulse-chase assays with labeled Myristoyl-CoA and single-cell transcriptomics to isolate pathway-specific effects .

Methodological Frameworks

Q. How should researchers design studies to investigate Myristoyl-CoA’s role in disease models (e.g., cancer, neurodegeneration)?

Apply the PICO framework :

  • Population : Disease-specific cell lines or transgenic models.
  • Intervention : Myristoyl-CoA depletion (e.g., siRNA) or supplementation.
  • Comparison : Wild-type vs. mutant enzyme-expressing systems.
  • Outcome : Quantify phenotypic changes (e.g., apoptosis, protein trafficking) via flow cytometry or immunofluorescence .

Q. What criteria ensure rigor in Myristoyl-CoA-related hypotheses (e.g., FINER framework)?

  • Feasible : Access to purified enzymes and analytical tools (e.g., LC-MS).
  • Interesting : Links to understudied pathways (e.g., non-canonical myristoylation).
  • Novel : Exploration of Myristoyl-CoA in emerging fields like immunometabolism.
  • Ethical : Use of approved cell lines/animal models.
  • Relevant : Alignment with NIH priorities (e.g., metabolic disorders) .

Data Analysis and Reproducibility

Q. How can researchers resolve contradictions in Myristoyl-CoA quantification across studies?

Standardize protocols using MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Cross-validate results with orthogonal methods (e.g., enzymatic assays + LC-MS). Report buffer composition, temperature, and instrument settings in detail .

Q. What statistical approaches are recommended for Myristoyl-CoA time-course experiments?

Use mixed-effects models to account for biological variability. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and adjust for multiple comparisons (e.g., Bonferroni correction). Power analysis ensures adequate replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristoyl-coenzyme A
Reactant of Route 2
Reactant of Route 2
Myristoyl-coenzyme A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.